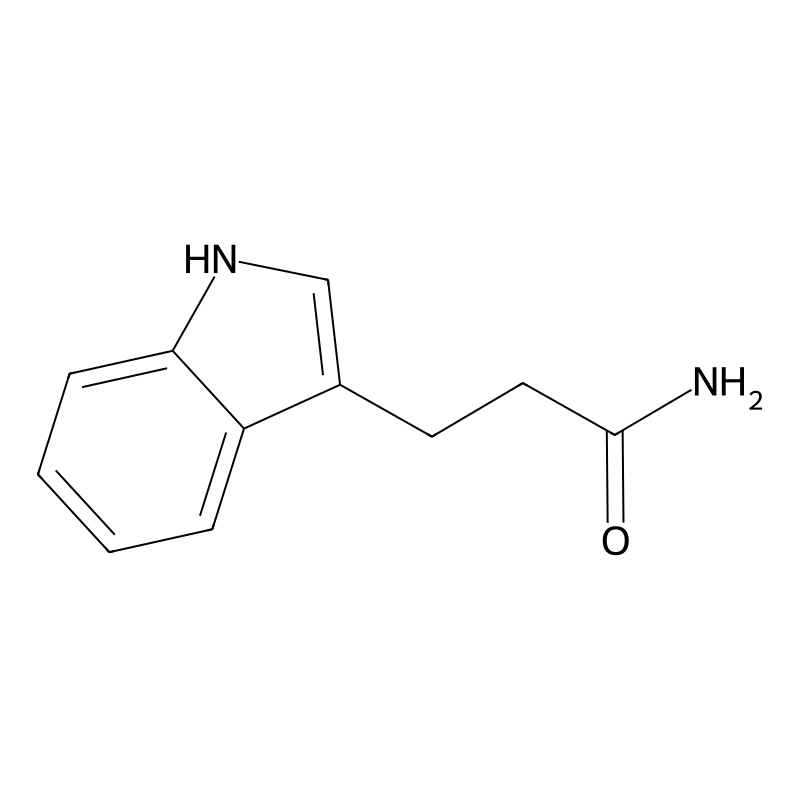

3-(1H-indol-3-yl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

-(1H-indol-3-yl)propanamide is a molecule containing an indole group linked to a propanamide group. Indole is a bicyclic aromatic organic compound found in many biologically relevant molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Propanamide is a type of organic compound derived from propanoic acid (also known as carboxylic acid) by replacing the hydroxyl group with an amine group.

Research Areas

-(1H-indol-3-yl)propanamide has been investigated for potential applications in various scientific research areas. Some documented examples include:

Enzyme Inhibition : Studies have explored the potential for 3-(1H-indol-3-yl)propanamide to inhibit specific enzymes. Enzymes are biological catalysts essential for many cellular processes. Inhibiting specific enzymes can be a strategy in developing new medications [PubChem, 3-(1H-indol-3-yl)propanamide, ].

Medicinal Chemistry: Research has been conducted to understand the interactions of 3-(1H-indol-3-yl)propanamide with biological systems, which could inform the development of new therapeutic agents [Sigma-Aldrich, 3-(1H-INDOL-3-YL)PROPANAMIDE, ].

3-(1H-indol-3-yl)propanamide, with the chemical formula C₁₁H₁₂N₂O, is a compound characterized by an indole ring attached to a propanamide group. The structure features a propanamide moiety linked to the nitrogen atom of the indole, which contributes to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural resemblance to various bioactive molecules, particularly in the context of drug discovery and development.

- Acylation Reactions: The amide group can undergo acylation, forming N-substituted derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The indole nitrogen can act as a nucleophile, participating in substitutions with electrophiles.

Research indicates that 3-(1H-indol-3-yl)propanamide exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial and antitubercular activities, indicating its potential as a therapeutic agent against infections .

- Immunosuppressive Effects: Certain derivatives have demonstrated immunosuppressive activity, suggesting potential applications in managing autoimmune diseases .

Several synthesis methods have been reported for 3-(1H-indol-3-yl)propanamide:

- Direct Amidation: This method involves reacting indole derivatives with propanoic acid or its derivatives in the presence of coupling agents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .

- Multi-step Synthesis: A more complex approach may involve synthesizing intermediate compounds that are subsequently converted into 3-(1H-indol-3-yl)propanamide through several reaction steps .

The applications of 3-(1H-indol-3-yl)propanamide extend into various fields:

- Pharmaceutical Development: Its potential as an antimicrobial and immunosuppressive agent makes it relevant in drug development for treating infections and autoimmune disorders.

- Biochemical Research: The compound serves as a tool for studying biological pathways involving indole derivatives and their interactions with cellular targets.

Interaction studies have focused on understanding how 3-(1H-indol-3-yl)propanamide binds to specific biological targets:

- Falcipain Inhibition: Research has explored its role as an inhibitor of falcipain, an enzyme critical for the survival of malaria-causing parasites .

- JAK Inhibition: Some derivatives have been shown to inhibit Janus kinases, which play a significant role in immune signaling pathways .

Several compounds share structural characteristics with 3-(1H-indol-3-yl)propanamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-amido-3-(1H-indol-3-yl)propanamide | Indole ring | Inhibits falcipain |

| N-pyridinyl(alkyl)-indol-3-propanamide | Indole ring | Immunosuppressive properties |

| 5-cyclopropylindole propanamide | Indole ring | Antimicrobial activity |

Uniqueness of 3-(1H-indol-3-yl)propanamide

While many compounds exhibit similar structural features, 3-(1H-indol-3-yl)propanamide's unique combination of antimicrobial and immunosuppressive properties sets it apart. Its specific interactions with biological targets like falcipain and Janus kinases further enhance its significance in medicinal chemistry.

Molecular Formula and Structure

3-(1H-indol-3-yl)propanamide is an organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1] [2] [3]. The compound possesses an exact mass of 188.09500 and a monoisotopic mass of 188.094963 [2] [4]. This indole derivative is characterized by a propanamide chain attached to the 3-position of the indole ring system, which consists of a benzene ring fused to a pyrrole ring.

The compound exhibits fundamental chemical properties consistent with its amide functional group and indole scaffold. The polar surface area is calculated to be 58.88 Ų, with a LogP value of 2.286, indicating moderate lipophilicity [4]. The compound demonstrates a density of 1.238 g/cm³ and has a boiling point of 487.6°C at 760 mmHg, along with a flash point of 248.7°C [4].

Chemical Structure and Representations

2D Structure Analysis

The two-dimensional structure of 3-(1H-indol-3-yl)propanamide reveals a planar indole ring system connected to a three-carbon propyl chain terminating in a primary amide group [1] [2]. The indole moiety maintains its characteristic aromatic character with delocalized π-electrons across both the benzene and pyrrole rings. The propyl linker provides flexibility to the molecule while maintaining the structural integrity of the indole pharmacophore.

The amide functional group (-CONH₂) at the terminal position of the propyl chain can participate in hydrogen bonding interactions, both as a donor through the amino hydrogens and as an acceptor through the carbonyl oxygen [5]. This structural feature contributes significantly to the compound's potential biological interactions and physicochemical properties.

3D Conformational Studies

Conformational analysis of 3-(1H-indol-3-yl)propanamide and related indole derivatives has been extensively studied using both experimental and theoretical approaches [6]. The compound exhibits conformational flexibility primarily along the propyl chain connecting the indole ring to the amide group. Density functional theory calculations using Becke3LYP methods have been employed to predict relative energies for different conformers and determine barrier heights separating conformational minima [6].

The three-dimensional structure allows for rotation around the C-C bonds in the propyl chain, leading to multiple low-energy conformations. The indole ring system remains essentially planar due to its aromatic character, while the propyl chain can adopt various extended and folded conformations depending on the surrounding environment [6].

Stereochemical Considerations

3-(1H-indol-3-yl)propanamide lacks asymmetric centers in its basic structure, making it an achiral compound [1] [2]. However, the molecule can exist in different conformational states due to rotation around single bonds. The compound does not exhibit geometric isomerism, as there are no double bonds or cyclic structures that would restrict rotation and create distinct stereoisomers.

The NH proton of the indole ring can participate in tautomeric equilibria, though the 1H-indole form is generally the most stable tautomer under normal conditions [2]. The amide group exists predominantly in the Z-configuration due to the partial double-bond character of the C-N bond, which restricts rotation around this bond.

Identifiers and Database Entries

Physical State and Appearance

3-(1H-indol-3-yl)propanamide exists as a solid under standard temperature and pressure conditions [1]. The compound typically appears as a white to off-white crystalline powder with good chemical stability under appropriate storage conditions. The solid state is maintained due to the compound's molecular structure, which facilitates intermolecular hydrogen bonding between the amide groups and the indole nitrogen-hydrogen functionalities.

Melting and Boiling Points

The melting point of 3-(1H-indol-3-yl)propanamide has been reported with some variation in the literature. CAS Common Chemistry reports a melting point of 123°C [2], while other sources indicate a range of 134-136°C [3]. This variation may be attributed to differences in sample purity and measurement conditions. The compound demonstrates thermal stability up to its melting point, after which decomposition may occur.

The boiling point is predicted to be 487.6°C at 760 mmHg [4], though this value is theoretical since the compound likely undergoes thermal decomposition before reaching this temperature. The relatively high boiling point reflects the strong intermolecular forces present in the compound, including hydrogen bonding capabilities of both the amide and indole functional groups.

Density and Molecular Weight

The molecular weight of 3-(1H-indol-3-yl)propanamide is 188.23 g/mol [2], corresponding to the molecular formula C₁₁H₁₂N₂O. The predicted density is 1.238 g/cm³ [4], indicating the compound is denser than water, which is consistent with its aromatic character and compact molecular structure.

The exact mass is reported as 188.095 Da [4], which is used for high-resolution mass spectrometric identification. This precise mass measurement is crucial for distinguishing the compound from potential isomers or closely related structures in analytical applications.

Solubility Profile in Various Solvents

The solubility characteristics of 3-(1H-indol-3-yl)propanamide demonstrate moderate solubility in polar aprotic solvents and limited aqueous solubility [6]. In dimethyl sulfoxide (DMSO), the compound shows good solubility, making DMSO a preferred solvent for stock solution preparation [6].

Ethanol and methanol provide moderate to good dissolution, with alcohol solvents favoring solvation through hydrogen bonding interactions with both the amide carbonyl and the indole nitrogen . The compound exhibits limited solubility in water, though this can be enhanced under specific pH conditions or through the formation of hydrogen bonds.

Non-polar solvents such as hexane and benzene show poor solubility due to the compound's polar character [6]. Chloroform and ethyl acetate provide moderate solubility, representing a balance between the compound's polar and hydrophobic characteristics.

pKa Value and Acid-Base Properties

The acid-base properties of 3-(1H-indol-3-yl)propanamide are characterized by two primary ionizable sites: the indole nitrogen and the amide group. The strongest acidic pKa is predicted to be 15.95 [7], corresponding to deprotonation of the indole nitrogen-hydrogen bond. This relatively high pKa value indicates that the compound behaves as a very weak acid under normal physiological conditions.

The strongest basic pKa is reported as 7.97 [7], reflecting the basicity of the amide carbonyl oxygen and potentially the indole nitrogen lone pair. These values suggest that the compound exists predominantly in its neutral form at physiological pH (approximately 7.4), with minimal ionization occurring under normal biological conditions.

For comparative analysis, similar indole-containing compounds show pKa values in the range of 3.9 for indolizine protonation [8] and approximately 10.1 for amino group protonation in related structures, confirming the expected acid-base behavior of the compound.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information for 3-(1H-indol-3-yl)propanamide. The indole nitrogen-hydrogen proton appears as a broad singlet between 10.0-11.0 ppm [9] [10], characteristic of the NH group in indole systems. This signal is often exchangeable with deuterium oxide.

Aromatic protons from the indole ring system resonate in the 6.87-8.19 ppm region [9], displaying the complex multiplicities typical of substituted indole compounds. The CH₂ group α to the amide carbonyl appears as a triplet in the 2.4-2.7 ppm range [11] [12], while the CH₂ group β to the indole ring shows triplet multiplicity at 2.7-3.0 ppm due to its benzylic character.

The primary amide NH₂ protons typically appear as a broad signal between 5.0-6.5 ppm [13], often showing exchange behavior with protic solvents.

¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbonyl carbon resonating in the 172-178 ppm region [14], characteristic of amide functionality. Aromatic carbons appear in the 110-140 ppm range, while aliphatic carbons of the propyl chain resonate between 20-40 ppm [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 3-(1H-indol-3-yl)propanamide shows characteristic fragmentation patterns. The molecular ion peak appears at m/z 188 corresponding to [M]- ⁺ [15]. Common fragment ions include loss of the amide group (m/z 130, corresponding to the indole-propyl cation) and formation of the indole cation radical (m/z 117).

Electrospray ionization (ESI) typically produces [M+H]⁺ ions at m/z 189 [16] under positive ion mode conditions. Collision-induced dissociation (CID) experiments reveal fragmentation pathways involving cleavage of the propyl chain and loss of ammonia from the amide group.

Infrared Spectroscopic Features

Infrared (IR) spectroscopy provides characteristic absorption bands for functional group identification. The amide N-H stretching vibrations appear in the 3400-3200 cm⁻¹ region as strong, broad absorptions [13] [17], typical of primary amides. The indole N-H stretch manifests as a medium intensity, sharp peak at 3400-3300 cm⁻¹.

The amide C=O stretch (Amide I band) appears as a very strong, sharp absorption at 1650-1680 cm⁻¹ [13] [18] [17], representing one of the most diagnostic features of the compound. Aromatic C=C stretching vibrations occur in the 1580-1600 cm⁻¹ region with medium intensity.

Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ range with weak to medium intensity, while aliphatic C-H stretching of the propyl chain occurs at 2850-2950 cm⁻¹. The amide N-H bending vibration (Amide II band) appears around 1640 cm⁻¹ [13].

Ultraviolet-Visible Absorption Spectrum

The UV-Visible absorption spectrum of 3-(1H-indol-3-yl)propanamide is dominated by transitions characteristic of the indole chromophore. The primary absorption maximum (¹Lₐ transition) occurs in the 270-280 nm range [19] [20] [21] with high extinction coefficient.

A secondary absorption (¹Lᵦ transition) appears in the 280-290 nm region [19] [22] with medium to high extinction coefficient. These transitions correspond to π-π* electronic excitations within the indole ring system [23] [24].

Higher energy transitions occur in the 220-260 nm range, representing additional π-π* transitions of the aromatic system. The overall absorption profile extends from approximately 260-295 nm [22] [25], with the indole moiety being the primary chromophore responsible for UV absorption.

The absorption characteristics are solvent-dependent, with polar solvents typically causing bathochromic shifts compared to gas-phase measurements [19] [20]. The compound shows negligible absorption in the visible region, appearing colorless to the human eye.

Collision Cross-Section Measurements

Ion mobility spectrometry provides collision cross-section (CCS) values for 3-(1H-indol-3-yl)propanamide in various ionization states [31]. The [M+H]⁺ adduct (m/z 189.10224) shows a predicted CCS value of 139.6 Ų [31].

Sodium adduct ions [M+Na]⁺ (m/z 211.08418) exhibit a CCS of 148.2 Ų, while deprotonated molecules [M-H]⁻ (m/z 187.08768) show a CCS of 141.4 Ų [31]. Ammonium adducts [M+NH₄]⁺ (m/z 206.12878) demonstrate the largest CCS value of 159.7 Ų, reflecting the additional steric bulk of the ammonium group.

Potassium adducts [M+K]⁺ show a CCS of 143.9 Ų, while dehydrated protonated molecules [M+H-H₂O]⁺ exhibit a reduced CCS of 133.2 Ų due to the loss of water [31]. These CCS values are essential for analytical identification and structural characterization in ion mobility-mass spectrometry applications.

Formate and acetate adducts show larger CCS values (162.6 and 181.9 Ų respectively), consistent with the additional molecular volume contributed by these anionic species [31]. These measurements provide unique fingerprints for the compound in complex analytical matrices.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant